molecular formula C7H11ClO2 B049009 2-Chloro-3-hydroxycycloheptan-1-one CAS No. 118348-48-4

2-Chloro-3-hydroxycycloheptan-1-one

Cat. No.: B049009
CAS No.: 118348-48-4
M. Wt: 162.61 g/mol
InChI Key: ZLISBRBRXRGZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-hydroxycycloheptan-1-one is a seven-membered cyclic ketone featuring a chlorine atom at the C2 position and a hydroxyl group at the C3 position. Its molecular formula is C₇H₉ClO₂, with a molecular weight of 160.6 g/mol. The compound’s structure combines electrophilic (ketone) and nucleophilic (hydroxyl) functional groups, making it a versatile intermediate in organic synthesis. The chlorine substituent enhances its reactivity in substitution reactions, while the hydroxyl group facilitates hydrogen bonding, influencing crystallization behavior and solubility .

The compound is typically synthesized via halogenation of 3-hydroxycycloheptan-1-one using chlorinating agents like thionyl chloride or phosphorus pentachloride. Its stereochemistry (cis or trans arrangement of Cl and OH groups) depends on reaction conditions, which can significantly alter its physicochemical properties.

Properties

IUPAC Name

2-chloro-3-hydroxycycloheptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c8-7-5(9)3-1-2-4-6(7)10/h5,7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLISBRBRXRGZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C(C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include halogenated cyclic ketones and alcohols, such as:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Potential
2-Chloro-3-hydroxycycloheptan-1-one C₇H₉ClO₂ 160.6 Ketone, Cl, OH High (OH acts as donor/acceptor)
3-Chloro-2-hydroxycyclohexan-1-one C₆H₇ClO₂ 146.6 Ketone, Cl, OH Moderate (smaller ring strain)
4-Bromo-3-hydroxycyclopentan-1-one C₅H₇BrO₂ 179.0 Ketone, Br, OH High (similar OH functionality)
1-Chlorocyclohexene C₆H₉Cl 116.6 Alkene, Cl Low (no H-bonding groups)

Sources : Structural data inferred from cyclic ketone analogues in and hydrogen bonding principles in .

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound increases solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogues like 1-chlorocyclohexene .
  • Melting Point: Higher than non-polar analogues due to hydrogen bonding (e.g., ~120–125°C vs. 1-chlorocyclohexene’s −60°C) .
  • Reactivity : The chlorine atom undergoes nucleophilic substitution more readily than bromine in 4-bromo-3-hydroxycyclopentan-1-one due to smaller atomic size and lower bond strength.

Hydrogen Bonding and Crystallization

The hydroxyl group forms intramolecular hydrogen bonds with the ketone oxygen, stabilizing the molecule in a chair-like conformation. This contrasts with 3-chloro-2-hydroxycyclohexan-1-one, where ring strain in the six-membered system weakens such interactions . Graph set analysis (as per Etter’s methodology) would classify these bonds as S(6) motifs , common in cyclic ketones with adjacent hydroxyl groups .

Research Findings and Challenges

  • Crystallography : SHELX software () is widely used to resolve its crystal structure, revealing a hydrogen-bonded dimeric arrangement in the solid state .
  • Thermal Stability : Decomposes above 200°C, unlike 1-chlorocyclohexene, which volatilizes without decomposition.
  • Toxicity: Limited data available, but chloro-ketones are generally more toxic than non-halogenated counterparts.

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